molecular formula C15H16NO2+ B3021880 Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine CAS No. 4720-73-4

Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine

Cat. No.: B3021880
CAS No.: 4720-73-4
M. Wt: 242.29 g/mol
InChI Key: PUBLVNIUFCOQFU-UHFFFAOYSA-O
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Description

Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine is an organic compound that belongs to the class of benzodioxole derivatives. It is characterized by the presence of a benzodioxole ring fused with a benzylamine moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine typically involves the reaction of benzo[1,3]dioxole with benzylamine under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a suitable solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, where nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of benzo[1,3]dioxol-5-ylmethyl-benzyl-aldehyde or benzoic acid derivatives.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted benzylamine derivatives.

Comparison with Similar Compounds

Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine can be compared with other benzodioxole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other similar compounds.

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl(benzyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-8,16H,9-11H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBLVNIUFCOQFU-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C[NH2+]CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16NO2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426167
Record name 1,3-benzodioxol-5-ylmethyl(benzyl)azanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4720-73-4
Record name 1,3-benzodioxol-5-ylmethyl(benzyl)azanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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